molecular formula C25H21FN2O2 B2545873 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide CAS No. 1114835-55-0

2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide

Cat. No. B2545873
M. Wt: 400.453
InChI Key: ZEGFIFAVQXFXNE-UHFFFAOYSA-N
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Description

While the specific compound 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide is not directly mentioned in the provided papers, we can infer from the related compounds that it likely possesses biological activity. For instance, a similar anilidoquinoline derivative has shown therapeutic efficacy in treating Japanese encephalitis, with significant antiviral and antiapoptotic effects . Another study synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which exhibited broad-spectrum antibacterial activity . These findings suggest that the compound may also have potential therapeutic applications.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves multi-step reactions, starting with the formation of the core quinoline structure followed by various functionalization reactions. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involved a sequence of reactions starting with 2-aminobenzothiazole and proceeding through intermediates such as chloroacetylchloride and hydrazine hydrate . This suggests that the synthesis of 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide would also require careful planning and execution of multiple synthetic steps.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using various spectroscopic techniques. For instance, a study on a quinazolinone derivative utilized FT-IR and FT-Raman spectroscopy, complemented by DFT calculations, to analyze the vibrational spectroscopy of the molecule . Such techniques would likely be applicable in analyzing the molecular structure of 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide, providing insights into its electronic and vibrational properties.

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions, often depending on the functional groups present on the molecule. The fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for example, is used for the detection and analysis of primary amines, indicating that the molecule can react with amines to form stable fluorescent derivatives . This suggests that the compound may also be reactive towards certain functional groups, which could be exploited in chemical assays or synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be quite diverse, depending on their specific structure. Theoretical calculations, such as those performed for the quinazolinone derivative , can predict properties like molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties. These properties are crucial for understanding the reactivity and potential applications of the compound. For 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide, similar analyses would be necessary to fully characterize its physical and chemical behavior.

Scientific Research Applications

Structural Chemistry and Properties

Structural aspects of amide-containing isoquinoline derivatives have been explored, with studies revealing how these compounds interact with mineral acids to form gels or crystalline solids. The formation of gels or crystals depends on the planarity of the anion involved, indicating the importance of molecular structure in determining the physical properties of these compounds. This research contributes to our understanding of how subtle changes in molecular structure can significantly affect the physical state and properties of chemical compounds (Karmakar et al., 2007).

Pharmacology and Biological Activities

Research has demonstrated the potential therapeutic effects of novel anilidoquinoline derivatives in treating diseases such as Japanese encephalitis. These compounds exhibit significant antiviral and antiapoptotic effects, indicating their potential as pharmacological agents. Such studies highlight the application of quinoline derivatives in developing new therapeutic agents for viral infections (Ghosh et al., 2008).

Antimicrobial Activities

Investigations into novel quinazolinyl acetamides have shown these compounds to possess antimicrobial activities. The ability of these compounds to inhibit bacterial growth underlines their potential use in developing new antibacterial agents. This research exemplifies the continuous need for novel compounds to combat resistant bacterial strains and the potential role of quinoline derivatives in addressing this challenge (Alagarsamy et al., 2015).

Molecular Synthesis and Characterization

The synthesis and characterization of compounds related to quinoline derivatives underscore the breadth of research in organic chemistry aimed at developing new materials with potential applications in various fields. For instance, the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide through Sonogashira cross-coupling represents a methodological advancement in the synthesis of complex organic molecules (Durgadas et al., 2013).

properties

IUPAC Name

2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O2/c1-17-7-9-18(10-8-17)15-27-25(29)16-30-24-14-23(19-5-3-2-4-6-19)28-22-12-11-20(26)13-21(22)24/h2-14H,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGFIFAVQXFXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide

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